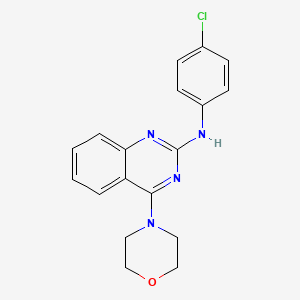

N-(4-chlorophenyl)-4-(4-morpholinyl)-2-quinazolinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Quinazoline derivatives are synthesized through multiple steps involving esterification, amidation, reduction, and condensation reactions. For example, the synthesis of 7-morpholino-2-(4-(trifluoromethyl) phenyl) quinazolin-4(3H)-one involves esterification of 4-chloro-2-nitrobenzoic acid, followed by a series of reactions culminating in a condensing reaction between the intermediate and morpholine, with a total yield of 34.90% (Xu Li-feng, 2011).

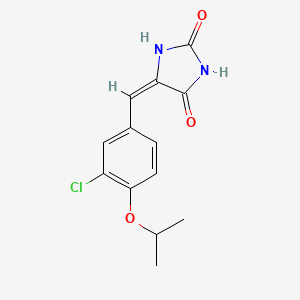

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is confirmed through various spectroscopic methods, including IR and NMR spectroscopy. These methods provide detailed insights into the molecular arrangement and confirm the successful synthesis of the target compounds, as seen in the study of different quinazoline derivatives characterized by IR, 1H NMR, 13C NMR, MS, and elemental analysis (Heping Yan, D. Huang, Ju Cheng Zhang, 2013).

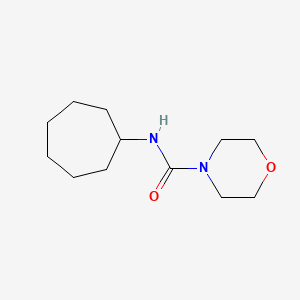

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, contributing to their versatile chemical properties. For example, the synthesis of N-3[4-(4-chlorophenyl) thiazole-2-yl]-2-(aminomethyl)quinazoline-4(3H)-one derivatives involves multiple steps, and their antitubercular activity has been confirmed through screening, highlighting the compound's reactivity and potential biological activity (S. Pattan, V. K. Reddy, F. Manvi, B. Desai, A. Bhat, 2006).

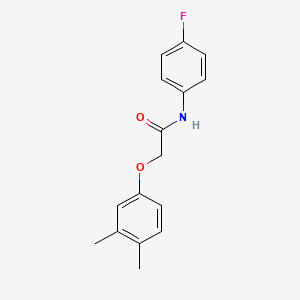

Physical Properties Analysis

The physical properties, such as solubility and partition coefficients, are crucial for understanding the compound's behavior in different environments. For a related compound, 1-(4-chlorophenyl)-4-(4-morpholinyl)-2,5-dihydro-1H-imidazolin-2-one, the solubility in neutral aqueous medium and 0.1 N HCl, as well as its partition coefficients at various pH levels, have been determined, providing insights into its physical characteristics (K. Heinecke, W. Thiel, 2001).

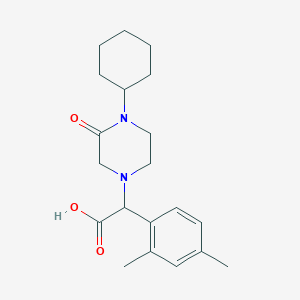

Chemical Properties Analysis

The chemical properties of quinazoline derivatives are extensively studied through their reactions, biological activities, and interactions with other molecules. For instance, the cytotoxic evaluation of quinazolinone-5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates against cancer cell lines offers insights into their chemical properties and potential therapeutic applications (F. Hassanzadeh, H. Sadeghi-aliabadi, E. Jafari, A. Sharifzadeh, N. Dana, 2019).

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-4-morpholin-4-ylquinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O/c19-13-5-7-14(8-6-13)20-18-21-16-4-2-1-3-15(16)17(22-18)23-9-11-24-12-10-23/h1-8H,9-12H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTJGYDBSNIXSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

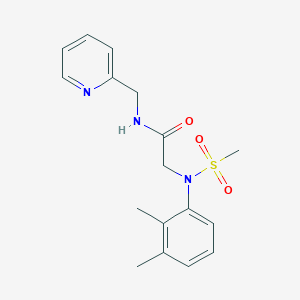

Canonical SMILES |

C1COCCN1C2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-4-(morpholin-4-yl)quinazolin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5533411.png)

![(3S*,4R*)-4-isopropyl-1-[(2'-methoxy-4-biphenylyl)carbonyl]-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5533417.png)

![N-[2-(1H-indol-1-yl)ethyl]-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5533430.png)

![3-[(1-benzofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B5533438.png)

![2-methyl-4-(4-{[3-(3-pyridinyloxy)-1-azetidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5533449.png)

![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(3-methylisoxazol-5-yl)acetyl]piperidine](/img/structure/B5533456.png)